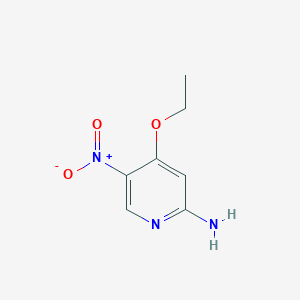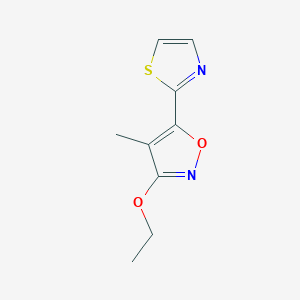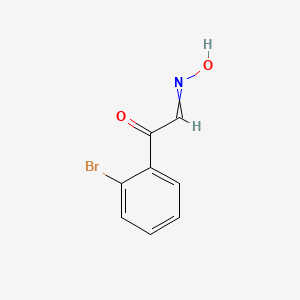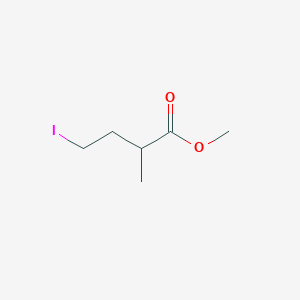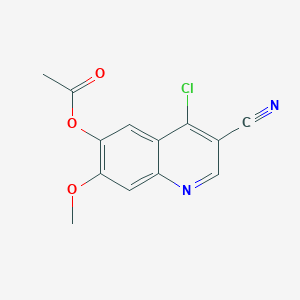
6-(Acetyloxy)-4-chloro-7-methoxy-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarbonitrile, 6-(acetyloxy)-4-chloro-7-methoxy- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structural features, including an acetyloxy group at the 6th position, a chloro group at the 4th position, and a methoxy group at the 7th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 6-(acetyloxy)-4-chloro-7-methoxy- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Nitrile Introduction: A nitrile group is introduced at the 3rd position of the quinoline ring through a nucleophilic substitution reaction.
Functional Group Modifications: The acetyloxy, chloro, and methoxy groups are introduced through various substitution reactions, often involving reagents like acetic anhydride, thionyl chloride, and methanol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 6-(acetyloxy)-4-chloro-7-methoxy- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and acetic anhydride (Ac₂O) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
3-Quinolinecarbonitrile, 6-(acetyloxy)-4-chloro-7-methoxy- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 6-(acetyloxy)-4-chloro-7-methoxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-Anilino-3-quinolinecarbonitrile: Known for its kinase inhibitory activity.
3-Cyanoquinoline: A simpler derivative with fewer functional groups.
Quinoline-3-carbonitrile: Another derivative with different substitution patterns.
Uniqueness
3-Quinolinecarbonitrile, 6-(acetyloxy)-4-chloro-7-methoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyloxy, chloro, and methoxy groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C13H9ClN2O3 |
|---|---|
Molecular Weight |
276.67 g/mol |
IUPAC Name |
(4-chloro-3-cyano-7-methoxyquinolin-6-yl) acetate |
InChI |
InChI=1S/C13H9ClN2O3/c1-7(17)19-12-3-9-10(4-11(12)18-2)16-6-8(5-15)13(9)14/h3-4,6H,1-2H3 |
InChI Key |
XBLOCZDFWOFBNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


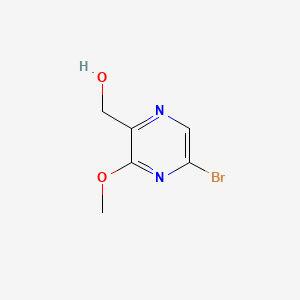

![5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione](/img/structure/B13925544.png)
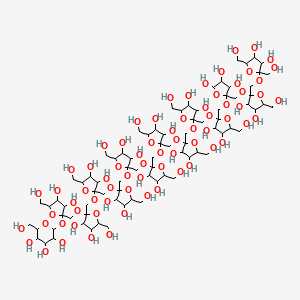
![8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13925547.png)
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13925564.png)
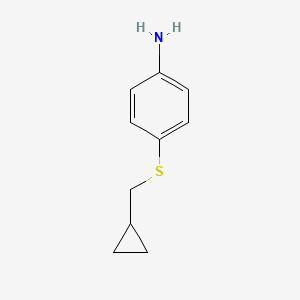
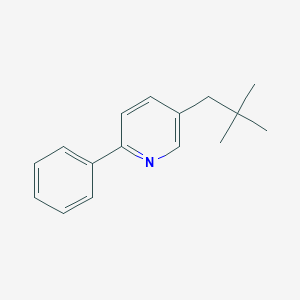
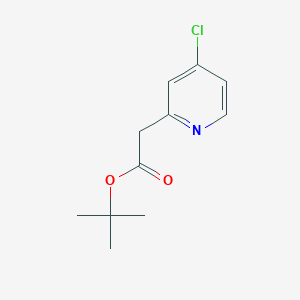
![2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13925598.png)
